molecular formula C14H14O4 B3279205 Ethyl 1-hydroxy-6-methoxy-2-naphthoate CAS No. 690232-01-0

Ethyl 1-hydroxy-6-methoxy-2-naphthoate

Cat. No.: B3279205
CAS No.: 690232-01-0
M. Wt: 246.26 g/mol
InChI Key: KOWHKRCJWGHRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-hydroxy-6-methoxy-2-naphthoate is an organic compound with the molecular formula C14H14O4 and a molecular weight of 246.26 g/mol . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxy and methoxy functional groups attached to the naphthalene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 1-hydroxy-6-methoxy-2-naphthoate can be synthesized through the esterification of 1-hydroxy-6-methoxy-2-naphthoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid . The reaction typically involves refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of high-purity starting materials and stringent control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-hydroxy-6-methoxy-2-naphthoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 1-oxo-6-methoxy-2-naphthoate.

    Reduction: Ethyl 1-hydroxy-6-methoxy-2-naphthyl alcohol.

    Substitution: Various substituted naphthoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-hydroxy-6-methoxy-2-naphthoate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-6-methoxy-2-naphthoate involves its interaction with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of the target molecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-hydroxy-6-methoxy-2-naphthoate is unique due to the presence of both hydroxy and methoxy groups on the naphthalene ring, which imparts distinct chemical reactivity and potential biological activity. Its ethyl ester group also differentiates it from similar compounds, influencing its solubility and reactivity in various chemical environments.

Properties

IUPAC Name

ethyl 1-hydroxy-6-methoxynaphthalene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-3-18-14(16)12-6-4-9-8-10(17-2)5-7-11(9)13(12)15/h4-8,15H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOWHKRCJWGHRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=C1)C=C(C=C2)OC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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